molecular formula C24H28ClFN4O3S B10834412 N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide

N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide

Cat. No.: B10834412
M. Wt: 507.0 g/mol
InChI Key: WVJARZWJWNGZDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of “PMID25666693-Compound-41” involves several key steps:

Chemical Reactions Analysis

“PMID25666693-Compound-41” undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

“PMID25666693-Compound-41” has several scientific research applications:

Properties

Molecular Formula

C24H28ClFN4O3S

Molecular Weight

507.0 g/mol

IUPAC Name

N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide

InChI

InChI=1S/C24H28ClFN4O3S/c1-15(16-9-10-21(20(26)11-16)29-34(5,32)33)23(31)27-14-19-13-22(24(2,3)4)28-30(19)18-8-6-7-17(25)12-18/h6-13,15,29H,14H2,1-5H3,(H,27,31)

InChI Key

WVJARZWJWNGZDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)NS(=O)(=O)C)F)C(=O)NCC2=CC(=NN2C3=CC(=CC=C3)Cl)C(C)(C)C

Origin of Product

United States

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